
CS(=O)(=O)NC1=C(C=C(C(=C1)N1N=C(N(C1=O)C(F)F)CCl)Cl)Cl
Vue d'ensemble
Description
CS(=O)(=O)NC1=C(C=C(C(=C1)N1N=C(N(C1=O)C(F)F)CCl)Cl)Cl, also known as N-Cyclohexyl-2-chloro-N-2-hydroxyethyl-5-sulfamoylbenzamide, is an organosulfur compound that has been studied in recent years due to its potential applications in the field of medicinal chemistry. This molecule has been found to possess a wide range of biological activities, including anti-inflammatory, antinociceptive, and antifungal properties. The aim of
Applications De Recherche Scientifique
Nanocomposite Coatings for Packaging
Research by Vaezi, Asadpour, and Sharifi (2019) explored the development of environmentally friendly and biodegradable nanocomposite coatings consisting of cationic starch (CS) and nanocrystalline cellulose (NCC). These coatings were applied to kraft paper to enhance its mechanical, barrier, and physical properties for use in food packaging. The study concluded that these nanocomposite coatings could significantly improve the strength, oil resistance, air resistance, and reduce water absorption of packaging materials, offering a sustainable alternative to conventional packaging solutions (Vaezi et al., 2019).
Nanocrystalline Cellulose (NCC) Aerogels
Shamskar, Heidari, and Rashidi (2016) investigated the preparation of nanocrystalline cellulose (NCC) aerogels from cotton and cotton stalk, demonstrating that these materials can be produced cost-effectively and with environmental benefits. The NCC aerogels displayed promising characteristics, such as high surface area and thermal stability, suggesting their potential applications in diverse areas, including filtration, insulation, and as scaffolds in biomedical applications (Shamskar et al., 2016).
Advanced Materials for Energy Storage
Tan, Fu, Ji, Kong, Xu, and Qin (2018) described the preparation of nitrogen-doped carbon using graphene quantum dots and chitosan as precursors. The resultant nitrogen-doped carbon exhibited excellent supercapacitive behaviors, including high specific capacitance, rate capability, and cyclic stability. This research highlights the potential of such carbon-based materials in energy storage applications, particularly in supercapacitors, which are crucial for renewable energy technologies (Tan et al., 2018).
Photodetector Devices Using Inorganic Perovskites
Ramasamy, Lim, Kim, Lee, Lee, and Lee (2016) developed photodetector devices based on inorganic CsPbI3 nanocrystals. By tuning the halide ion concentration, they achieved photoluminescence covering the entire visible spectrum, demonstrating the utility of these nanocrystals in photodetector devices with excellent photocurrent ratios. This research indicates the potential of inorganic perovskite nanocrystals in optoelectronic applications, including light detection and solar energy conversion (Ramasamy et al., 2016).
Nanocomposite Coatings for Packaging Applications
In a study conducted by Vaezi et al. (2019), an environmentally friendly and biodegradable cationic starch/nanocrystalline cellulose (CS/NCC) nanocomposite coating was developed to enhance the mechanical, barrier, and physical properties of packaging kraft paper. The incorporation of NCC nanoparticles significantly improved the tensile strength, oil resistance, and air resistance of the coated paper, while also reducing water absorption by 50% at a 5 wt% NCC concentration. This research suggests the potential of using biodegradable nanocomposites to enhance the properties of packaging materials, which could be relevant for the development of new materials or coatings based on complex chemical compounds (Vaezi, Asadpour, & Sharifi, 2019).
Nanocrystalline Cellulose for Environmental Applications
Shamskar et al. (2016) explored the preparation and evaluation of nanocrystalline cellulose (NCC) aerogels from raw cotton and cotton stalk. This research highlighted the cost-effectiveness and environmental benefits of using cotton stalk over cotton in the preparation of NCC, which could be of interest in environmental applications of similar compounds. The study focused on the morphological and characteristic differences between NCC obtained from different sources, indicating a broader interest in the application of nanostructured materials for environmental sustainability (Shamskar, Heidari, & Rashidi, 2016).
Photodetector Applications of Inorganic Nanocrystals
Ramasamy et al. (2016) presented work on all-inorganic cesium lead halide perovskite nanocrystals (CsPbX3 NCs) for photodetector applications. Through halide ion exchange reactions, they were able to tune the photoluminescence of these NCs across the visible spectrum. This study demonstrated the potential of CsPbI3 NCs in photodetectors, achieving a significant on/off photocurrent ratio, which could be relevant for the exploration of similar inorganic compounds in optoelectronic devices (Ramasamy, Lim, Kim, Lee, Lee, & Lee, 2016).
Propriétés
IUPAC Name |
N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3F2N4O3S/c1-24(22,23)18-7-3-8(6(14)2-5(7)13)20-11(21)19(10(15)16)9(4-12)17-20/h2-3,10,18H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKDDUZSDFUYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C(=N2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3F2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CS(=O)(=O)NC1=C(C=C(C(=C1)N1N=C(N(C1=O)C(F)F)CCl)Cl)Cl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)
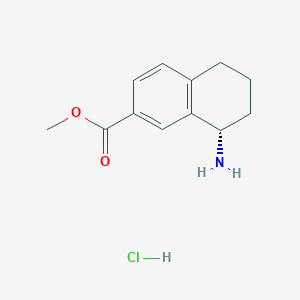

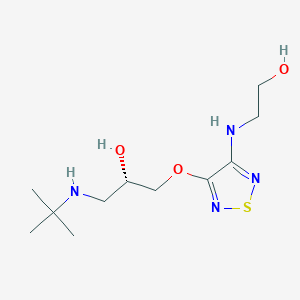

![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)
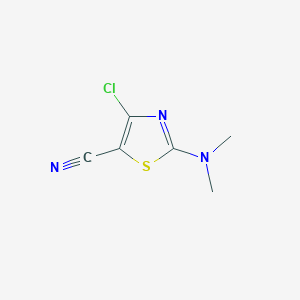
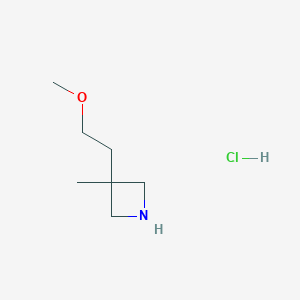
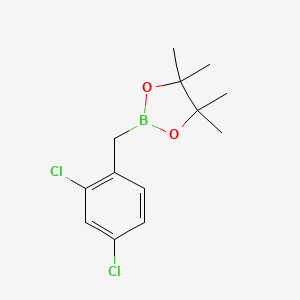
![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)

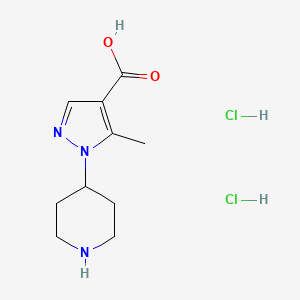
![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)